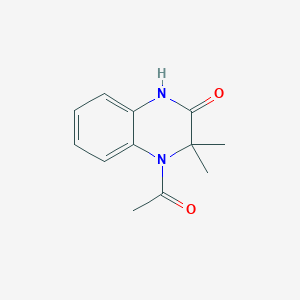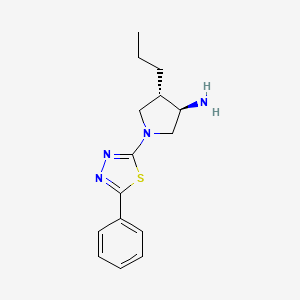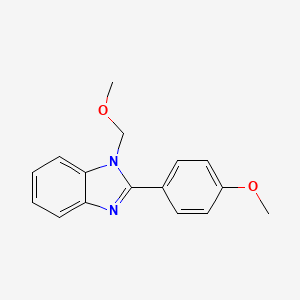![molecular formula C21H22N4O2S B5687705 N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide is not fully understood, but it is thought to involve the conversion of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide to MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is a neurotoxin that selectively damages dopamine-producing neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been found to exhibit a variety of biochemical and physiological effects. In addition to its neurotoxic effects, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been found to affect the immune system and the cardiovascular system. N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has also been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. However, there are also limitations to using N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide in lab experiments. For example, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide is a neurotoxin that can be dangerous to handle, and its use requires careful safety precautions. In addition, the effects of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide on the immune system and the cardiovascular system can complicate the interpretation of experimental results.
Direcciones Futuras
There are many future directions for research involving N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide. One area of research is the development of new therapeutic approaches for Parkinson's disease based on the mechanism of action of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide. Another area of research is the investigation of the role of the immune system in neurodegenerative diseases, including Parkinson's disease. Additionally, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide can be used to investigate the role of various neurotransmitters in the brain, as well as the effects of other neurotoxins on the brain and the immune system.
Métodos De Síntesis
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase synthesis, the compound is synthesized in solution. The synthesis of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide typically involves the coupling of the 2-methyl-1H-imidazole-1-carboxylic acid derivative with the thienylacetic acid derivative, followed by the coupling of the resulting intermediate with the proline derivative.
Aplicaciones Científicas De Investigación
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been widely used in scientific research as a tool for investigating various biological processes. One of the most well-known applications of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide is in the study of Parkinson's disease. N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been found to induce Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has also been used to investigate the role of dopamine in addiction and reward pathways in the brain, as well as the role of the immune system in neurodegenerative diseases.
Propiedades
IUPAC Name |
(2S)-N-[4-(2-methylimidazol-1-yl)phenyl]-1-(2-thiophen-3-ylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-22-9-11-24(15)18-6-4-17(5-7-18)23-21(27)19-3-2-10-25(19)20(26)13-16-8-12-28-14-16/h4-9,11-12,14,19H,2-3,10,13H2,1H3,(H,23,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLIRNOPYAMCJ-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)[C@@H]3CCCN3C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)


![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B5687684.png)
![5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5687690.png)
![methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)